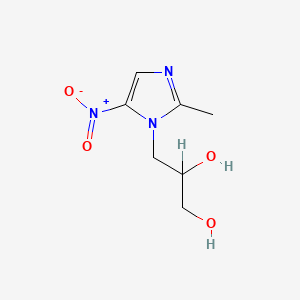
Rokitamycin
Overview
Description
Ricamycin is a member of the rifamycin family, a group of antibiotics known for their potent antibacterial properties. These compounds are derived from the bacterium Amycolatopsis rifamycinica and are particularly effective against mycobacteria. Ricamycin, like other rifamycins, is used to treat various bacterial infections, including tuberculosis, leprosy, and infections caused by Mycobacterium avium complex .
Scientific Research Applications
Ricamycin has a wide range of applications in scientific research:
Chemistry: Ricamycin is used as a model compound to study the synthesis and modification of antibiotics.
Biology: It serves as a tool to investigate bacterial resistance mechanisms and the role of RNA polymerase in bacterial transcription.
Medicine: Ricamycin is used in the treatment of bacterial infections, particularly those caused by mycobacteria. It is also studied for its potential in treating other bacterial diseases.
Industry: The compound is used in the development of new antibiotics and in the optimization of fermentation processes for antibiotic production
Mechanism of Action
Ricamycin exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds strongly to the DNA-dependent RNA polymerase of prokaryotes, preventing the transcription of RNA from DNA. This inhibition effectively halts bacterial growth and replication. The primary molecular target of ricamycin is the beta-subunit of the bacterial RNA polymerase .
Similar Compounds:
Rifampicin: Another member of the rifamycin family, used primarily to treat tuberculosis.
Rifabutin: Used to treat Mycobacterium avium complex infections.
Rifapentine: Similar to rifampicin but with a longer half-life, used in tuberculosis treatment.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.
Uniqueness of Ricamycin: Ricamycin is unique due to its specific modifications that enhance its antibacterial properties and its effectiveness against a broader range of bacterial infections. Its synthesis involves distinct chemical reactions that differentiate it from other rifamycins, making it a valuable compound in both research and clinical settings .
Safety and Hazards
Rokitamycin has some adverse effects including gastrointestinal discomfort, nausea, vomiting, epigastric pain, liver function abnormalities, eosinophilia, skin rashes, exanthema, urticaria, and blurred vision . It’s contraindicated in individuals with hypersensitivity to this compound and precautions should be taken in cases of biliary occlusion, liver disease, and concurrent use of ergotamine or carbamazepine .
Future Directions
Research is being conducted to develop new drug carriers for the delivery of antibiotics like Rokitamycin . One such study developed new swellable dextrin-based nanohydrogels for the topical delivery of this compound . These nanohydrogels showed promise for the delivery of this compound and may pave the way for the topical delivery of other macrolide antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ricamycin typically involves the fermentation of Amycolatopsis rifamycinica. The primary compound, rifamycin B, is produced through this fermentation process. Rifamycin B is then chemically modified to produce ricamycin. The modification involves the oxidation and hydrolysis of rifamycin B to form rifamycin S, which is further processed to yield ricamycin .
Industrial Production Methods: In industrial settings, the production of ricamycin is optimized through continuous flow synthesis. This method involves the use of microreactors to enhance reaction efficiency and yield. The process starts with rifamycin S and tert-butylamine, followed by a series of reaction steps and purification processes to obtain ricamycin with a high overall yield .
Chemical Reactions Analysis
Types of Reactions: Ricamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its modification and activation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize rifamycin B to rifamycin S.
Reduction: Reducing agents like sodium borohydride can be used to reduce intermediate compounds during the synthesis.
Substitution: Substitution reactions often involve nucleophiles such as amines or hydrazines to modify the rifamycin structure.
Major Products: The major products formed from these reactions include rifamycin S, rifamycin SV, and ultimately ricamycin. Each of these intermediates plays a crucial role in the overall synthesis of ricamycin .
properties
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69NO15/c1-11-16-32(48)55-40-27(6)53-34(23-42(40,7)58-31(47)12-2)56-37-26(5)54-41(36(50)35(37)43(8)9)57-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(49)22-30(46)39(38)51-10/h13-15,18,20,24-30,34-41,45-46,50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWWNRMSAPEJLS-MDWYKHENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)OC(=O)CC)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC(=O)CC)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023521 | |
| Record name | Propionylleucomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74014-51-0 | |
| Record name | Rokitamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74014-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rokitamycin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074014510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rokitamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13409 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propionylleucomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROKITAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPT03UEM0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



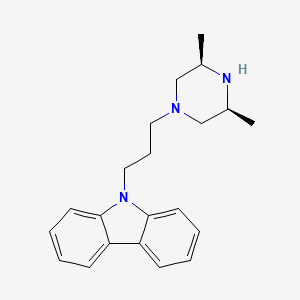
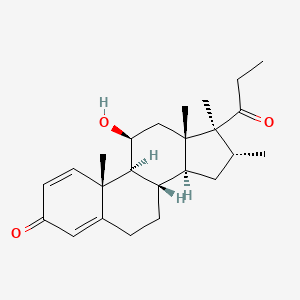

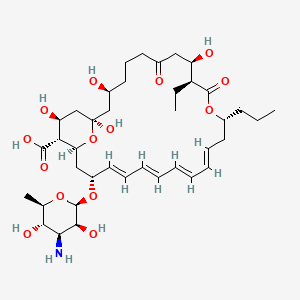
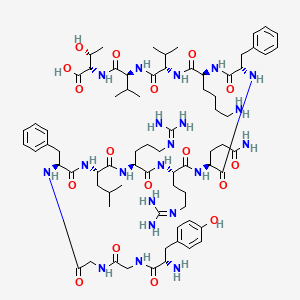

![N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B1680648.png)

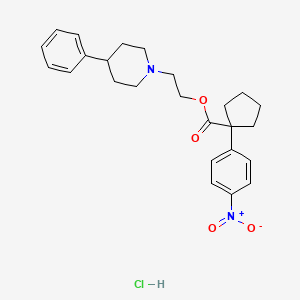
![(2R)-2-[[(2S)-4-methyl-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoyl]amino]-3-methylsulfanylpropanoic acid](/img/structure/B1680652.png)

![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B1680654.png)
![3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester](/img/structure/B1680655.png)
